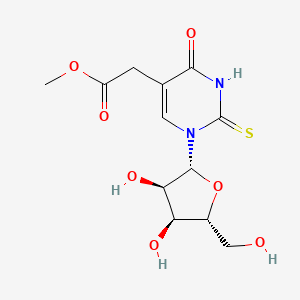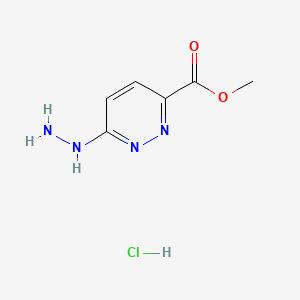
Folic Acid Sulfosuccinimidyl Ester Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folic Acid Sulfosuccinimidyl Ester Sodium Salt is a technical grade compound with the molecular formula C23H21N8NaO11S and a molecular weight of 640.51 . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C23H21N8NaO11S . More detailed structural information or analysis is not available in the search results.Chemical Reactions Analysis
NHS esters, like this compound, are typically used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides . They are sensitive to air moisture and water traces in solvents .Mechanism of Action
Folic acid, the parent compound of Folic Acid Sulfosuccinimidyl Ester Sodium Salt, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR) . It is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . The exact mechanism of action of this compound is not specified in the search results.
Safety and Hazards
Future Directions
The addition of folic acid to food items, such as salt, has been suggested as a potential public health benefit, particularly in developing countries where large rural populations do not have access to fortified foods . This could be a future direction for the use of compounds like Folic Acid Sulfosuccinimidyl Ester Sodium Salt.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Folic Acid Sulfosuccinimidyl Ester Sodium Salt involves the reaction of folic acid with N-hydroxysuccinimide (NHS) and sulfo-N-hydroxysuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then reacted with sodium hydroxide to form the final product.", "Starting Materials": [ "Folic acid", "N-hydroxysuccinimide (NHS)", "Sulfo-N-hydroxysuccinimide (sulfo-NHS)", "Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve folic acid, NHS, and sulfo-NHS in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Add the coupling agent DCC or DIC to the reaction mixture and stir for a period of time to activate the carboxylic acid group of folic acid.", "Step 3: After activation, add sodium hydroxide to the reaction mixture to neutralize the acid byproduct and form the final product, Folic Acid Sulfosuccinimidyl Ester Sodium Salt.", "Step 4: Purify the product by precipitation or chromatography and dry under vacuum." ] } | |
CAS RN |
1572180-79-0 |
Molecular Formula |
C₂₃H₂₁N₈NaO₁₁S |
Molecular Weight |
640.51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








